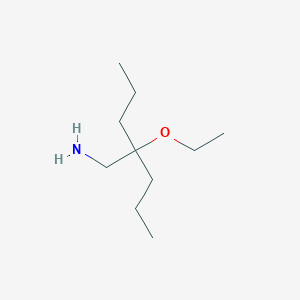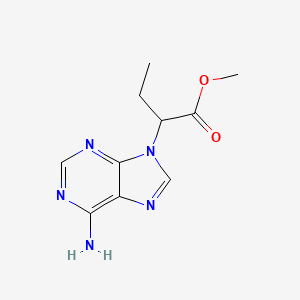![molecular formula C15H18ClNO B15301001 (1R)-1-[4-(benzyloxy)phenyl]ethan-1-amine hydrochloride](/img/structure/B15301001.png)
(1R)-1-[4-(benzyloxy)phenyl]ethan-1-amine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1R)-1-[4-(benzyloxy)phenyl]ethan-1-amine hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a benzyloxy group attached to a phenyl ring, which is further connected to an ethanamine moiety. The hydrochloride salt form enhances its solubility in water, making it suitable for various experimental and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-[4-(benzyloxy)phenyl]ethan-1-amine hydrochloride typically involves several steps, starting from readily available precursors. One common synthetic route includes the following steps:
Benzylation: The phenol group of 4-hydroxybenzaldehyde is benzylated using benzyl bromide in the presence of a base such as potassium carbonate.
Reduction: The resulting benzylated product is then reduced to the corresponding alcohol using a reducing agent like sodium borohydride.
Amination: The alcohol is converted to the amine via a substitution reaction with ammonia or an amine source.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as crystallization and chromatography.
化学反应分析
Types of Reactions
(1R)-1-[4-(benzyloxy)phenyl]ethan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as thiols, amines, or halides can be used in the presence of catalysts like palladium or copper.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imines or nitriles, while reduction can produce secondary or tertiary amines. Substitution reactions can lead to the formation of various substituted derivatives.
科学研究应用
(1R)-1-[4-(benzyloxy)phenyl]ethan-1-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of (1R)-1-[4-(benzyloxy)phenyl]ethan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy group may enhance its binding affinity to these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest that it may modulate signaling pathways involved in cellular processes.
相似化合物的比较
Similar Compounds
- (1R)-1-[4-(benzyloxy)phenyl]ethan-1-amine
- (1R)-1-[4-(benzyloxy)phenyl]ethan-1-amine acetate
- (1R)-1-[4-(benzyloxy)phenyl]ethan-1-amine sulfate
Uniqueness
Compared to its analogs, (1R)-1-[4-(benzyloxy)phenyl]ethan-1-amine hydrochloride offers enhanced solubility and stability due to the presence of the hydrochloride salt. This makes it more suitable for various applications, particularly in aqueous environments. Additionally, the benzyloxy group provides unique chemical properties that can be exploited in synthetic and biological studies.
属性
分子式 |
C15H18ClNO |
|---|---|
分子量 |
263.76 g/mol |
IUPAC 名称 |
(1R)-1-(4-phenylmethoxyphenyl)ethanamine;hydrochloride |
InChI |
InChI=1S/C15H17NO.ClH/c1-12(16)14-7-9-15(10-8-14)17-11-13-5-3-2-4-6-13;/h2-10,12H,11,16H2,1H3;1H/t12-;/m1./s1 |
InChI 键 |
XJBKNHBEEYFRGQ-UTONKHPSSA-N |
手性 SMILES |
C[C@H](C1=CC=C(C=C1)OCC2=CC=CC=C2)N.Cl |
规范 SMILES |
CC(C1=CC=C(C=C1)OCC2=CC=CC=C2)N.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


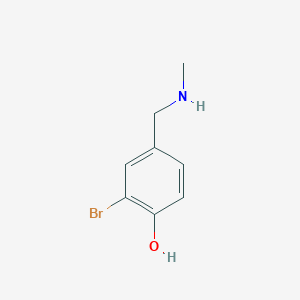
![rac-methyl (1R,3S,5R,6R)-6-aminobicyclo[3.2.0]heptane-3-carboxylate hydrochloride](/img/structure/B15300929.png)
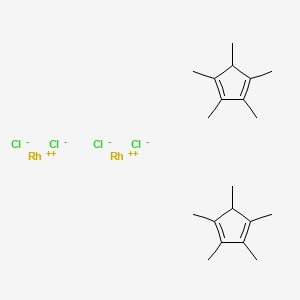
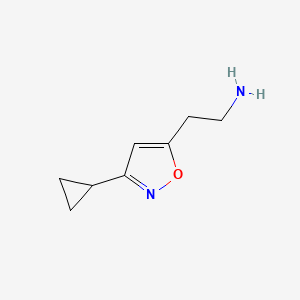
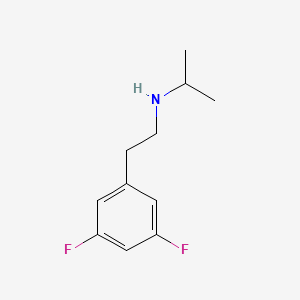
![2-((E)-2-((E)-4'-Butoxy-6-((E)-2-(1-butylbenzo[cd]indol-2(1H)-ylidene)ethylidene)-4-methyl-3,4,5,6-tetrahydro-[1,1'-biphenyl]-2-yl)vinyl)-1-butylbenzo[cd]indol](/img/structure/B15300959.png)
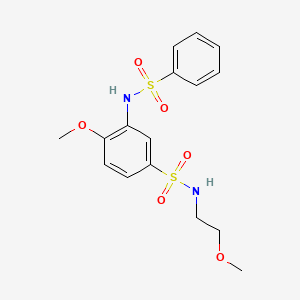
![Ethyl 3-cyclooctyl-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B15300965.png)
![1-[(tert-butoxy)carbonyl]-3-(methoxycarbonyl)piperidine-4-carboxylic acid, Mixture of diastereomers](/img/structure/B15300981.png)

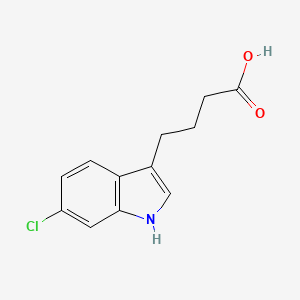
![[1-(Difluoromethyl)cyclobutyl]methanethiol](/img/structure/B15300999.png)
